Systebryl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is specifically designed to target and reduce amyloid deposits in patients suffering from AL (immunoglobulin light chain) amyloidosis . AL amyloidosis is a rare disease characterized by the accumulation of insoluble amyloid deposits in various organs, including the heart and kidneys, leading to severe organ dysfunction and often fatal outcomes .
Preparation Methods
The synthetic routes and reaction conditions for PTI-110 are proprietary and have not been publicly disclosed in detail. it is known that the compound is developed through ProteoTech’s small molecule technology platform . Industrial production methods for PTI-110 would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into a suitable dosage form for clinical use .
Chemical Reactions Analysis
PTI-110 primarily functions as a serum amyloid A protein inhibitor . The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, have not been detailed in publicly available sources. its mechanism of action involves binding to and disaggregating amyloid deposits, suggesting that it may undergo interactions with various biological molecules and potentially be subject to metabolic transformations in the body .
Scientific Research Applications
PTI-110 is primarily being developed for the treatment of AL amyloidosis, a rare and severe disease with limited treatment options . Its ability to target and reduce amyloid deposits makes it a promising candidate for addressing the unmet therapeutic needs of patients with this condition . Additionally, PTI-110’s mechanism of action may have broader implications for other amyloid-related diseases, potentially extending its applications to other forms of systemic amyloidosis and related disorders .
Mechanism of Action
PTI-110 exerts its effects by targeting serum amyloid A protein, a key component of amyloid deposits in AL amyloidosis . By binding to these deposits, PTI-110 facilitates their disaggregation and clearance from the body . This unique mechanism of action distinguishes PTI-110 from other treatments, which primarily focus on managing symptoms rather than directly targeting the underlying amyloid pathology .
Comparison with Similar Compounds
PTI-110 is unique in its specific targeting of serum amyloid A protein and its ability to disaggregate amyloid deposits . Similar compounds in the field of amyloidosis treatment include other small molecule inhibitors and monoclonal antibodies designed to target different components of amyloid deposits. For example, tafamidis and patisiran are drugs used to treat transthyretin amyloidosis, another form of systemic amyloidosis . these compounds target different proteins and pathways, highlighting the specificity and uniqueness of PTI-110 in addressing AL amyloidosis .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
633700-15-9 |
---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
N-(3,4-dihydroxyphenyl)-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C13H11NO5/c15-9-3-1-7(5-11(9)17)13(19)14-8-2-4-10(16)12(18)6-8/h1-6,15-18H,(H,14,19) |
InChI Key |
XIKSEDLKDYKPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.